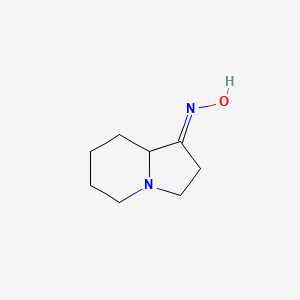![molecular formula C52H52P4Pd+4 B12359054 Bis[1,2-bis(diphenylphosphino)ethane]-palladium](/img/structure/B12359054.png)
Bis[1,2-bis(diphenylphosphino)ethane]-palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[1,2-bis(diphenylphosphino)ethane]palladium(0): is an organometallic compound widely used as a catalyst in various organic reactions. It is known for its high catalytic activity, selectivity, and stability, making it a versatile tool in the synthesis of complex organic compounds. The compound has the molecular formula C52H48P4Pd and a molecular weight of 903.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) typically involves the reaction of 1,2-bis(diphenylphosphino)ethane with palladium(II) chloride in the presence of a reducing agent such as sodium borohydride or hydrazine . The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced back to palladium(0) from palladium(II) complexes.
Substitution: Ligand substitution reactions are common, where the diphenylphosphino groups can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Various ligands such as phosphines , amines , and carbenes can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields palladium(II) complexes, while substitution reactions can produce a wide range of palladium-ligand complexes .
Aplicaciones Científicas De Investigación
Chemistry: Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is extensively used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura , Heck , Sonogashira , Stille , and Negishi couplings. These reactions are crucial for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine: Its catalytic properties enable the efficient formation of complex molecular structures .
Industry: In the industrial sector, Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is used in the production of fine chemicals, agrochemicals, and electronic materials. Its role as a catalyst in various organic reactions makes it valuable for large-scale chemical manufacturing .
Mecanismo De Acción
The mechanism by which Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) exerts its catalytic effects involves the coordination of the palladium center with the reactants. The compound facilitates the formation and breaking of chemical bonds through oxidative addition, transmetalation, and reductive elimination steps. These processes enable the efficient formation of carbon-carbon and carbon-heteroatom bonds .
Comparación Con Compuestos Similares
- Bis(triphenylphosphine)palladium(0)
- Bis(diphenylphosphino)ferrocene palladium(0)
- Tetrakis(triphenylphosphine)palladium(0)
Comparison: Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is unique due to its high stability and selectivity in catalytic reactions. Compared to Bis(triphenylphosphine)palladium(0), it offers better performance in certain cross-coupling reactions. Bis(diphenylphosphino)ferrocene palladium(0) and Tetrakis(triphenylphosphine)palladium(0) are also effective catalysts but may differ in their reactivity and selectivity profiles .
Propiedades
Fórmula molecular |
C52H52P4Pd+4 |
|---|---|
Peso molecular |
907.3 g/mol |
Nombre IUPAC |
2-diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium |
InChI |
InChI=1S/2C26H24P2.Pd/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2;/p+4 |
Clave InChI |
FAFGMAGIYHHRKN-UHFFFAOYSA-R |
SMILES canónico |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




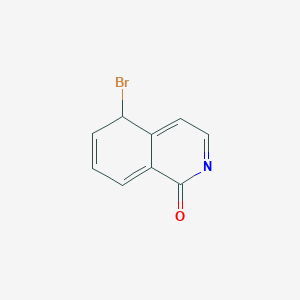
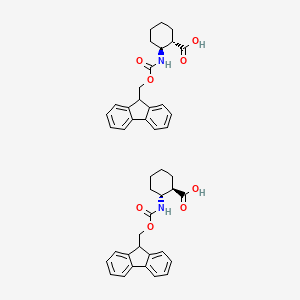
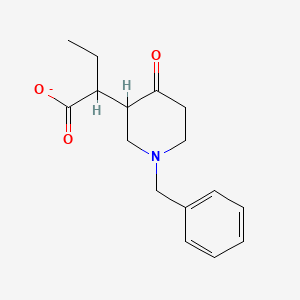



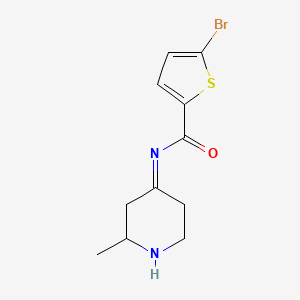
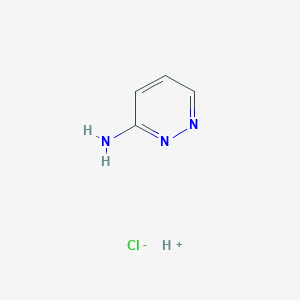
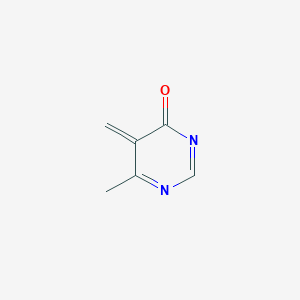
![[4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine](/img/structure/B12359069.png)

